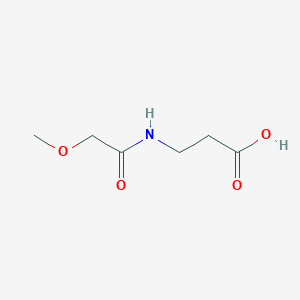

3-(2-Methoxyacetamido)propanoic acid

Description

3-(2-Methoxyacetamido)propanoic acid (CAS 1017381-57-5) is a β-amino acid derivative characterized by a propanoic acid backbone substituted at the third carbon with a 2-methoxyacetamido group. Its molecular formula is C₁₂H₁₅NO₄ (molecular weight: 237.25 g/mol) . The methoxyacetamido moiety introduces unique electronic and steric properties, making it distinct from simpler β-amino acids. This compound is structurally related to anti-inflammatory drug conjugates, where such modifications aim to enhance solubility or pharmacological activity .

Properties

IUPAC Name |

3-[(2-methoxyacetyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-11-4-5(8)7-3-2-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVGQXWCUUEODJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyacetamido)propanoic acid typically involves the reaction of methoxyacetic acid with 3-aminopropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxyl group of methoxyacetic acid and the amino group of 3-aminopropanoic acid.

Industrial Production Methods

Industrial production of 3-(2-Methoxyacetamido)propanoic acid may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyacetamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxyacetamido)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyacetamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyacetamido group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 3-(2-Methoxyacetamido)propanoic acid with structurally similar compounds:

Key Observations:

- Solubility: The methoxy group in 3-(2-Methoxyacetamido)propanoic acid likely improves aqueous solubility compared to aryl-substituted analogs like 2-[N-(2,6-Dimethylphenyl)...]propanoic acid .

- Bioactivity: NSAID-conjugated analogs (e.g., 3-(2-(4-Isobutylphenyl)propanamido)propanoic acid) demonstrate enhanced anti-inflammatory activity, suggesting that the methoxyacetamido group in the target compound may similarly modulate pharmacological properties .

Biological Activity

3-(2-Methoxyacetamido)propanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies that highlight its efficacy against various pathogens.

Chemical Structure

The structural formula of 3-(2-Methoxyacetamido)propanoic acid can be represented as follows:

This compound features an acetamido group, which is known to enhance solubility and bioavailability, potentially contributing to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 3-(2-Methoxyacetamido)propanoic acid exhibit significant antimicrobial properties. Notably, it has shown effectiveness against multidrug-resistant strains of bacteria and fungi.

Table 1: Antimicrobial Efficacy of 3-(2-Methoxyacetamido)propanoic Acid Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |

| Gram-negative pathogens | 8 - 64 |

| Drug-resistant Candida species | 8 - 64 |

These findings suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as a therapeutic agent against resistant infections .

Anti-inflammatory Properties

In addition to its antimicrobial effects, 3-(2-Methoxyacetamido)propanoic acid has been studied for its anti-inflammatory properties. Research indicates that it may inhibit the NF-κB signaling pathway, which is crucial in the regulation of inflammatory responses.

Case Study: Inhibition of Inflammatory Cytokines

A study focusing on the impact of this compound on macrophage activation revealed that it significantly reduced levels of interleukin-6 (IL-6) and interleukin-1 beta (IL-1β), both of which are key mediators in inflammation. The results demonstrated a reduction in oxidative stress markers in macrophages treated with the compound, suggesting a protective role against inflammation-induced damage .

Toxicity and Safety Profile

Safety assessments are crucial for any potential therapeutic agent. Preliminary studies indicate that 3-(2-Methoxyacetamido)propanoic acid exhibits low toxicity levels in mammalian cell lines, with no significant cytotoxic effects observed even at high concentrations (up to 5200 µM). This profile is promising for its potential use in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.